Racemetirosine

Description

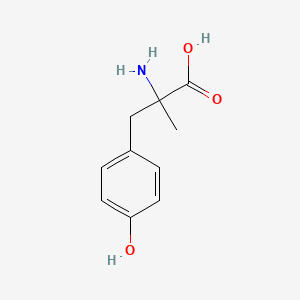

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859529 |

Source

|

| Record name | alpha-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-48-0, 620-30-4 |

Source

|

| Record name | α-Methyl-p-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemetirosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemetyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrosine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Racemetirosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Racemetirosine in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Simple Inhibition - A Nuanced View of Racemetirosine's Neuronal Impact

This compound, a racemic mixture of α-methyl-p-tyrosine (AMPT), represents a critical pharmacological tool for probing and modulating catecholaminergic neurotransmission. While its primary mechanism is widely recognized as the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, a deeper understanding of its action within neuronal cells reveals a more intricate story.[1][2][3][4][5][6] This guide moves beyond a superficial description of enzyme kinetics to provide a comprehensive, field-proven perspective on the direct and downstream consequences of this compound's interaction with neuronal machinery. For researchers and drug developers, a thorough grasp of these nuances is paramount for designing robust experiments, interpreting data accurately, and unlocking the full therapeutic potential of modulating this fundamental pathway. We will explore not just the "what" but the "why" behind its mechanism, the experimental choices made to elucidate it, and the self-validating systems that ensure the trustworthiness of these findings.

Core Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

The cornerstone of this compound's pharmacological effect lies in its structural mimicry of the endogenous amino acid L-tyrosine.[1] This allows it to bind to the active site of tyrosine hydroxylase, effectively preventing the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2][4] This initial step is the bottleneck in the entire catecholamine synthesis cascade, meaning its inhibition has profound and widespread effects on the production of dopamine, norepinephrine, and epinephrine.[1][2][6]

The "raceme" in this compound signifies a mixture of both the L- and D-enantiomers. While the L-enantiomer, metyrosine, is the more potent inhibitor of tyrosine hydroxylase, the racemic mixture is often used in research and has its own distinct therapeutic applications.[3][7] Understanding the stereochemistry is crucial, as the biological environment is chiral, and enantiomers can exhibit different pharmacological and toxicological profiles.[7][8][9]

Visualizing the Pathway and Point of Inhibition

To fully appreciate the impact of this compound, it is essential to visualize the catecholamine synthesis pathway and the precise point of intervention.

Caption: Competitive inhibition of tyrosine hydroxylase by this compound.

Downstream Consequences in Neuronal Cells

The inhibition of tyrosine hydroxylase by this compound sets off a cascade of events within the neuron, impacting not only neurotransmitter levels but also cellular signaling and function.

Depletion of Catecholamine Stores

The most immediate and predictable consequence of this compound administration is a time-dependent depletion of catecholamine stores.[10] This reduction in dopamine, norepinephrine, and epinephrine levels can be quantified to assess the efficacy of the inhibition. The degree of depletion is dose-dependent, with doses between 600 to 4,000 mg per day leading to a 20 to 79 percent reduction in total catecholamines in clinical settings.[3]

Impact on Neuronal Signaling and Function

The reduction in catecholamine availability has profound effects on synaptic transmission. In dopaminergic neurons, for instance, the decreased synthesis of dopamine leads to reduced vesicular filling and subsequent release into the synaptic cleft. This dampens the activation of postsynaptic dopamine receptors, altering downstream signaling pathways that are crucial for motor control, motivation, and reward.

Interestingly, the inhibition of catecholamine synthesis can also have indirect effects on other neurotransmitter systems. For example, studies have shown that the administration of α-methyl-p-tyrosine can lead to an increase in serotonin (5-HT) and its metabolite 5-HIAA levels in various brain regions.[11] This suggests a tonic inhibitory effect of the noradrenergic system on serotoninergic activity, which is unveiled upon catecholamine depletion.[11]

Experimental Validation: Protocols and Methodologies

To rigorously study the mechanism of action of this compound, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols provide a framework for investigating its effects on tyrosine hydroxylase activity and neuronal catecholamine levels.

In Vitro Assessment of Tyrosine Hydroxylase Inhibition

The direct inhibitory effect of this compound on tyrosine hydroxylase can be quantified using enzymatic assays.

Protocol 1: Real-Time Colorimetric Assay for Tyrosine Hydroxylase Activity

This protocol is adapted from a method that allows for the real-time monitoring of L-DOPA production.[12]

Principle: Tyrosine hydroxylase converts L-tyrosine to L-DOPA. The L-DOPA produced is then oxidized by sodium periodate to form the chromophore dopachrome, which can be measured spectrophotometrically at 475 nm.[12]

Materials:

-

Purified tyrosine hydroxylase enzyme

-

L-Tyrosine substrate solution

-

This compound inhibitor solutions (various concentrations)

-

Sodium periodate solution

-

Assay buffer (e.g., MES buffer with appropriate cofactors like Fe(NH₄)₂(SO₄)₂ and 6-methyltetrahydropterin)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 475 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, L-tyrosine, and tyrosine hydroxylase enzyme.

-

Add varying concentrations of this compound to the experimental wells. Include control wells with no inhibitor.

-

Initiate the reaction and immediately begin monitoring the absorbance at 475 nm in the plate reader at regular intervals.

-

The rate of increase in absorbance is proportional to the rate of L-DOPA production and thus, the activity of tyrosine hydroxylase.

-

Plot the initial reaction rates against the inhibitor concentrations to determine the IC50 value of this compound.

Causality and Self-Validation: This assay directly measures the enzymatic activity in a controlled environment, allowing for a clear cause-and-effect relationship between the presence of this compound and the inhibition of L-DOPA production. The inclusion of multiple inhibitor concentrations and a no-inhibitor control provides an internal validation of the dose-dependent effect.

Cell-Based Assays for Catecholamine Depletion

To assess the impact of this compound on catecholamine levels within a cellular context, neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures can be utilized.

Protocol 2: Quantification of Catecholamines in Neuronal Cells by HPLC with Electrochemical Detection

Principle: High-performance liquid chromatography (HPLC) separates the catecholamines (dopamine, norepinephrine, epinephrine) in a cell lysate. An electrochemical detector then quantifies these molecules based on their oxidation potential. This method is highly sensitive and specific.[13]

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y cells)

-

This compound

-

Cell lysis buffer (e.g., perchloric acid)

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

-

Catecholamine standards (dopamine, norepinephrine, epinephrine)

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control group.

-

Harvest the cells and lyse them using the lysis buffer to release intracellular catecholamines.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate the catecholamines using an appropriate mobile phase gradient.

-

Detect and quantify the catecholamines using the electrochemical detector.

-

Generate a standard curve using the catecholamine standards to determine the absolute concentration in the samples.

-

Compare the catecholamine levels in the this compound-treated groups to the control group.

Experimental Workflow Diagram:

Caption: Workflow for quantifying catecholamine depletion in neuronal cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the action of this compound.

| Parameter | Value | Context | Reference |

| Clinical Dosage Range | 600 - 4000 mg/day | Pheochromocytoma treatment | [3] |

| Catecholamine Reduction | 20 - 79% | In pheochromocytoma patients | [3] |

| Time to Max Effect | 48 - 72 hours | Orally administered AMPT | [3] |

| Return to Baseline | 72 - 96 hours | After cessation of AMPT | [3] |

Conclusion: A Versatile Tool for Neuroscience Research and Drug Development

This compound, through its well-defined mechanism of competitive inhibition of tyrosine hydroxylase, serves as an invaluable tool for researchers and clinicians. Its ability to potently and reversibly deplete catecholamine stores provides a powerful method for investigating the roles of these neurotransmitters in a myriad of physiological and pathological processes. The experimental protocols outlined in this guide provide a robust framework for studying its effects, from the molecular level of enzyme inhibition to the cellular consequences of neurotransmitter depletion. By understanding the intricate details of its mechanism of action, the scientific community can continue to leverage this compound to unravel the complexities of the nervous system and develop novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Metyrosine?[Link]

-

National Center for Biotechnology Information. (n.d.). Metyrosine. PubChem. [Link]

-

Patsnap Synapse. (2024, June 14). What is Metyrosine used for?[Link]

-

Pediatric Oncall. (n.d.). Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

AdisInsight. (2025, May 16). This compound - Yamo Pharmaceuticals. [Link]

-

YouTube. (2022, February 12). Metyrosine Mechanism Of Action | Under one Minute![Link]

-

Garon, E. B., et al. (2019). A first-in-human study of the novel metabolism-based anti-cancer agent SM-88 in subjects with advanced metastatic cancer. Investigational New Drugs, 37(4), 734-743. [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Methyl-p-tyrosine. PubChem. [Link]

-

Wikipedia. (n.d.). α-Methyl-p-tyrosine. [Link]

-

Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89. [Link]

-

AdisInsight. (2024, March 11). This compound - Syros Pharmaceuticals. [Link]

-

Li, Y., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2619. [Link]

-

Waguespack, S. G., et al. (2021). The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma. The Journal of Clinical Endocrinology & Metabolism, 106(6), 1597–1611. [Link]

-

Winder, A. J., & Harris, H. (1991). New assays for the tyrosine hydroxylase and dopa oxidase activities of tyrosinase. European Journal of Biochemistry, 198(2), 317–326. [Link]

-

Golden, G. S. (1976). Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat. Brain Research, 108(1), 131–141. [Link]

-

Caner, H., et al. (2009). Safety profile of enantiomers vs. racemic mixtures: it's the same? Journal of the Royal Society Interface, 6(Suppl 4), S487–S493. [Link]

-

The Interplay between Neurotransmitters and Calcium Dynamics in Retinal Synapses during Development, Health, and Disease. (2023). International Journal of Molecular Sciences, 24(9), 7935. [Link]

-

Kolb, H. (2021). Retinal Neurochemistry. Cells, 10(11), 3046. [Link]

-

ResearchGate. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]

-

Tan, Y. L., et al. (2024). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. International Journal of Molecular Sciences, 25(9), 4643. [Link]

-

The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma. (2021). The Journal of Clinical Endocrinology & Metabolism, 106(6), e2469–e2483. [Link]

-

Real-Time Monitoring of Tyrosine Hydroxylase Activity with a Ratiometric Fluorescent Probe. (2024). Analytical Chemistry, 96(18), 7011–7018. [Link]

-

European Medicines Agency. (1994). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS NOTE FOR GUIDANCE. [Link]

-

Pol, O., Campmany, L., & Armario, A. (1995). Inhibition of catecholamine synthesis with alpha-methyl-p-tyrosine apparently increases brain serotoninergic activity in the rat: no influence of previous chronic immobilization stress. Pharmacology, Biochemistry, and Behavior, 51(1), 107–112. [Link]

-

MDPI. (2024). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. [Link]

-

YouTube. (2023, August 9). Catecholamine Synthesis & Degradation (Part 1) | Sketchy Medical | USMLE Step 1. [Link]

-

Washington University in St. Louis. (2021). The Role for Metyrosine in the Treatment of Patients with Pheochromocytoma and Paraganglioma. [Link]

-

Agilent. (2016). Plasma Catecholamines by LC/MS/MS. [Link]

-

Boulos, J. C., et al. (2013). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry, 432(1), 1–6. [Link]

-

Minicule. (n.d.). Alpha-Methyl-p-tyrosine (AMPT): Uses, Interactions, and Pharmacology. [Link]

-

Frontiers in Pharmacology. (2014). Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse. [Link]

-

ResearchGate. (2015). Racemic drugs and enantiomers: identifying the really useful innovations. [Link]

-

Long-term Challenge of Methylphenidate Changes the Neuronal Population and Membrane Property of Dopaminergic Neuron in Rats. (2019). Neuroscience, 398, 106–116. [Link]

-

ResearchGate. (2015). Challenge and Therapeutic Studies Using Alpha-Methyl-para-Tyrosine (AMPT) in Neuropsychiatric Disorders: A Review. [Link]

-

MDPI. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. [Link]

-

Wikipedia. (n.d.). Tyrosine hydroxylase. [Link]

-

Mayo Clinic. (2023, May 8). Pheochromocytoma - Diagnosis and treatment. [Link]

-

Racemates or enantiomers: regulatory approaches. (1992). British Journal of Clinical Pharmacology, 34(1), 1–4. [Link]

-

Labcorp. (n.d.). 084152: Catecholamines, Fractionated, Plasma. [Link]

-

ARUP Laboratories. (n.d.). Catecholamines Fractionated, Plasma. [Link]

-

National Cancer Institute. (2023, April 10). Pheochromocytoma and Paraganglioma Treatment. [Link]

-

Chemistry Stack Exchange. (2015). Effect of enatiomers in pharmaceuticals. [Link]

-

The Role of Ryanodine Receptors in Regulating Neuronal Activity and Its Connection to the Development of Alzheimer's Disease. (2023). International Journal of Molecular Sciences, 24(9), 7935. [Link]

-

ResearchGate. (2022). The catecholamine biosynthetic pathway in an adrenomedullary chromaffin.... [Link]

-

YouTube. (2015, January 23). Catecholamine Biosynthesis from Tyrosine - Biochemistry. [Link]

-

RSC Publishing. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. [Link]

Sources

- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 2. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 4. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. minicule.com [minicule.com]

- 6. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of catecholamine synthesis with alpha-methyl-p-tyrosine apparently increases brain serotoninergic activity in the rat: no influence of previous chronic immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Racemetirosine as a Tyrosine Hydroxylase Inhibitor: A Technical Guide for Researchers

Introduction: Targeting the Rate-Limiting Step of Catecholamine Biosynthesis

In the intricate symphony of neurochemical signaling, the catecholamines—dopamine, norepinephrine, and epinephrine—play a pivotal role in regulating a vast array of physiological processes, from motor control and mood to cardiovascular function and the 'fight-or-flight' response. The biosynthesis of these critical neurotransmitters is a tightly controlled enzymatic cascade, with the initial and rate-limiting step catalyzed by the enzyme tyrosine hydroxylase (TH)[1][2]. This enzyme converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to all catecholamines[1][2]. The strategic importance of TH as the bottleneck in this pathway makes it a prime target for pharmacological intervention in conditions characterized by catecholamine overproduction.

Racemetirosine, also known as α-methyl-p-tyrosine (AMPT), is a potent inhibitor of tyrosine hydroxylase[3][4]. By competitively blocking the active site of TH, this compound effectively reduces the downstream synthesis of dopamine, norepinephrine, and epinephrine[3][4]. This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. It will delve into its mechanism of action, chemical properties, and practical applications in both clinical and research settings, supported by detailed experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is the racemic mixture of the L- and D-isomers of alpha-methyl-p-tyrosine. The L-isomer, known as metyrosine, is the biologically active component[4]. It is a white to off-white crystalline compound with a molecular weight of 195.22 g/mol [5][6]. Its solubility is a key consideration for experimental design; it is very slightly soluble in water, acetone, and methanol, but soluble in acidic and alkaline aqueous solutions[6].

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [5] |

| Molecular Weight | 195.21 g/mol | [5] |

| Appearance | White to off-white crystalline compound | [6] |

| Solubility | Very slightly soluble in water, acetone, and methanol; Soluble in acidic and alkaline aqueous solutions | [6] |

Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

This compound functions as a competitive inhibitor of tyrosine hydroxylase[7]. Structurally, it is an analog of the natural substrate, L-tyrosine, with the key addition of a methyl group at the alpha-carbon position[4]. This structural mimicry allows this compound to bind to the active site of the TH enzyme, thereby preventing the binding of L-tyrosine and its subsequent hydroxylation to L-DOPA[4]. This direct competition at the enzyme's catalytic core is the foundation of its pharmacological effect.

The inhibition of this initial, rate-limiting step has a cascading effect, leading to a global reduction in the biosynthesis of all downstream catecholamines[1]. This is in contrast to other pharmacological agents that might target more specific steps in the catecholamine pathway, such as dopamine-β-hydroxylase or phenylethanolamine N-methyltransferase. The comprehensive suppression of catecholamine synthesis makes this compound a powerful tool for managing conditions of systemic catecholamine excess.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract following oral administration[6].

| Parameter | Value | Source |

| Bioavailability | Well absorbed orally | [8] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | |

| Plasma Half-life (t½) | 3-4 hours | [8] |

| Metabolism | Minimal biotransformation. Less than 1% is recovered as catechol metabolites. | [9] |

| Excretion | Primarily excreted unchanged in the urine (53-88%). | [6] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent reduction of catecholamine levels. In patients with pheochromocytoma, daily oral doses of 1 to 4 grams can reduce catecholamine biosynthesis by 35% to 80%[1][6]. The maximum biochemical effect is typically observed within two to three days of initiating therapy[6]. Upon discontinuation of the drug, urinary catecholamine levels generally return to pretreatment levels within three to four days[1].

A study in rats demonstrated a dose-related decrease in endogenous catecholamine levels up to a dose of 0.407 mmoles/kg, with maximal inhibition of brain catecholamine synthesis occurring within 30 minutes of administration[10]. This study also highlighted a differential effect on dopamine and norepinephrine, with a maximal synthesis inhibition of 95% for dopamine and 80% for norepinephrine at the highest dose[10].

Clinical and Research Applications

Clinical Application: Management of Pheochromocytoma

The primary clinical indication for this compound is in the management of patients with pheochromocytoma, a rare, catecholamine-secreting tumor of the adrenal medulla[11]. It is used for:

-

Preoperative preparation: To control blood pressure and other symptoms of catecholamine excess before surgical resection of the tumor[3].

-

Management of inoperable or malignant pheochromocytoma: For long-term symptomatic control in patients who are not candidates for surgery[3].

This compound is typically used as an adjunct to alpha-adrenergic blockade and should be initiated at least five to seven days before surgery to achieve optimal catecholamine depletion[6].

Research Application: A Tool for Investigating Catecholaminergic Systems

In a research context, this compound serves as a valuable tool for investigating the role of catecholamines in various physiological and pathological processes. By inducing a reversible and dose-dependent depletion of catecholamines, researchers can study:

-

The contribution of catecholaminergic neurotransmission to behavior, cognition, and mood.

-

The pathophysiology of disorders thought to involve dysregulation of catecholamine systems, such as Parkinson's disease, schizophrenia, and addiction.

-

The efficacy of novel therapeutic strategies aimed at modulating catecholamine levels.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of compounds like this compound on tyrosine hydroxylase activity in a cell-free system.

Materials:

-

Purified or recombinant tyrosine hydroxylase enzyme

-

L-Tyrosine (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

-

Ferrous ammonium sulfate (Fe²⁺ source)

-

Catalase

-

This compound or other test inhibitors

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2)

-

Perchloric acid (to stop the reaction)

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Prepare Reagents: Prepare stock solutions of L-tyrosine, BH₄, ferrous ammonium sulfate, catalase, and the test inhibitor in appropriate solvents. The final concentrations in the assay will need to be optimized, but typical ranges are:

-

L-Tyrosine: 10-100 µM

-

BH₄: 10-100 µM

-

Ferrous ammonium sulfate: 10-100 µM

-

Catalase: 1000-2000 units/mL

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the assay buffer, catalase, ferrous ammonium sulfate, and BH₄.

-

Add the desired concentration of this compound or the test inhibitor. Include a vehicle control (no inhibitor).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the tyrosine hydroxylase enzyme.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination: Stop the reaction by adding a small volume of ice-cold perchloric acid (e.g., to a final concentration of 0.4 M).

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Quantification of L-DOPA:

-

Analyze the filtered supernatant by HPLC with electrochemical or fluorescence detection to quantify the amount of L-DOPA produced.

-

Create a standard curve with known concentrations of L-DOPA to determine the concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the rate of L-DOPA formation in the presence and absence of the inhibitor.

-

Determine the percent inhibition for each concentration of the inhibitor.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vivo Assessment of Catecholamine Depletion in a Rodent Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in reducing catecholamine levels in a rodent model.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenization buffer

-

Perchloric acid

-

HPLC system with electrochemical detection

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate animals to the housing facility for at least one week before the experiment.

-

Administer this compound via intraperitoneal (i.p.) injection or oral gavage at the desired doses (e.g., 50-250 mg/kg)[7]. Include a vehicle-treated control group.

-

-

Time Course and Tissue Collection:

-

At various time points after drug administration (e.g., 1, 4, 8, 24 hours), euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by decapitation).

-

Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex) or other tissues (e.g., adrenal glands) on an ice-cold surface.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

-

Tissue Processing:

-

Weigh the frozen tissues and homogenize in a known volume of ice-cold homogenization buffer containing an internal standard.

-

Precipitate proteins by adding perchloric acid.

-

Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Filter the supernatant.

-

-

Catecholamine Quantification:

-

Analyze the supernatant for dopamine, norepinephrine, and epinephrine content using HPLC with electrochemical detection.

-

Use a standard curve to quantify the absolute amount of each catecholamine.

-

-

Data Analysis:

-

Express catecholamine levels as ng/mg of tissue.

-

Compare the catecholamine levels in the this compound-treated groups to the vehicle-treated control group at each time point.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug-induced catecholamine depletion.

-

Toxicology and Safety Profile

The most common adverse effect of this compound is sedation, which is dose-dependent and tends to decrease with continued use[1]. Other potential side effects include extrapyramidal symptoms (e.g., drooling, tremor), anxiety, depression, and diarrhea[1]. Crystalluria (the formation of crystals in the urine) has been observed, and patients are advised to maintain adequate fluid intake to minimize this risk[1].

| Adverse Effect | Frequency | Notes |

| Sedation | Very Common (>20%) | Dose-dependent, usually wanes after the first week. |

| Extrapyramidal Symptoms | Common (1-10%) | Drooling, speech difficulty, tremor. |

| Diarrhea | Common (1-10%) | Can be severe in some cases. |

| Anxiety/Psychic Disturbances | Frequency not defined | May include depression, hallucinations, confusion. Dose-dependent. |

| Crystalluria | Frequency not defined | Can be minimized with adequate hydration. |

Acute Toxicity:

Conclusion

This compound is a powerful and specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. Its ability to effectively and reversibly deplete systemic catecholamine levels has established it as a critical therapeutic agent in the management of pheochromocytoma. For researchers, this compound provides an invaluable pharmacological tool to probe the intricate roles of catecholaminergic systems in health and disease. A thorough understanding of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and appropriate experimental methodologies, as outlined in this guide, is essential for its effective and safe use in both clinical and research settings.

References

-

Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3125, alpha-Methyl-p-tyrosine. Retrieved from [Link]

- Sjoerdsma, A., Engelman, K., Spector, S., & Udenfriend, S. (1965). Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis. Pharmacologist, 7, 149.

-

Taylor & Francis Group. (n.d.). Alpha methyl p tyrosine – Knowledge and References. Retrieved from [Link]

-

Patsnap. (2023, November 8). Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Synapse. Retrieved from [Link]

-

Carlsson, A., & Lindqvist, M. (1979). Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships. Journal of Pharmacy and Pharmacology, 31(12), 848–851. [Link]

-

Waguespack, S. G., Rich, T., Grubbs, E., Ying, A. K., Perrier, N. D., Ayala-Ramirez, M., Jimenez, C., & Habra, M. A. (2021). The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma. The Journal of Clinical Endocrinology and Metabolism, 106(5), 1399–1413. [Link]

-

Drugs.com. (2025, June 5). Metyrosine: Package Insert / Prescribing Information. Retrieved from [Link]

-

Medscape. (n.d.). Demser (metyrosine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methyl-p-tyrosine. Retrieved from [Link]

-

Chemsrc. (2024, January 6). Metyrosine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]

-

Le, J., & Ma, J. D. (2017). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]

-

Smith, D. A. (n.d.). An Introduction to Pharmacokinetics. [Link]

-

Naskova, J., & Wiedermann, D. (1993). In vivo demonstration of a paracrine, inhibitory action of Met-enkephalin on adrenomedullary catecholamine release in the rat. Endocrine Regulations, 27(3), 155–160. [Link]

-

Hayashi, Y., et al. (2009). 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration. The Journal of Toxicological Sciences, 34(5), 545-553. [Link]

-

American Society of Health-System Pharmacists. (n.d.). Concepts in Clinical Pharmacokinetics, 6th Edition - Sample Chapter 2. [Link]

-

ResearchGate. (n.d.). Quantification and clinical validation of the selective MET kinase inhibitor DO-2 and its metabolites DO-5 and M3 in human plasma. [Link]

-

M-CSA. (n.d.). Tyrosine 3-monooxygenase. Retrieved from [Link]

Sources

- 1. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Demser (metyrosine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 11. Metyrosine | CAS#:672-87-7 | Chemsrc [chemsrc.com]

Technical Guide: Racemetirosine-Mediated Inhibition of Catecholamine Biosynthesis

[1]

Executive Summary: The Molecular Brake[1]

Racemetirosine (generic for racemic

By competitively inhibiting Tyrosine Hydroxylase (TH) —the rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine—this compound induces a systemic depletion of these neurotransmitters.[1] This guide provides a rigorous technical analysis of its mechanism, experimental protocols for validation, and the physiological consequences of this biosynthetic blockade.[1]

Molecular Mechanism & Stereochemistry[1]

The Chiral Distinction

This compound is a 1:1 mixture of the (S)- and (R)-isomers of

-

Metirosine (S-isomer): The active pharmacological agent.[1][2][3][4] It mimics the structural conformation of L-tyrosine, allowing it to bind with high affinity to the catalytic core of Tyrosine Hydroxylase.[1][4]

-

(R)-isomer: Generally considered biologically inert regarding TH inhibition, though its presence in the racemate impacts pharmacokinetics and dosing calculations [1].[1]

Mechanism of Action: Competitive Inhibition

Tyrosine Hydroxylase (EC 1.14.16.[1]2) requires three components for catalysis: the substrate (L-Tyrosine), molecular oxygen, and the cofactor tetrahydrobiopterin (BH4).[1]

This compound functions as a competitive inhibitor against L-Tyrosine.[1]

-

Binding: The

-methyl group provides steric hindrance, preventing the enzyme from hydroxylating the phenyl ring at the 3-position.[1] -

Stalling: The enzyme-inhibitor complex forms but cannot proceed to product generation.[1]

-

Depletion: Because TH is the rate-limiting step (

is lowest in the pathway), its inhibition causes a rapid crash in the pools of downstream catecholamines (L-DOPA, Dopamine, Norepinephrine, Epinephrine) [2].[1]

The Biosynthetic Blockade (Visualization)

The following diagram illustrates the catecholamine biosynthetic pathway and the precise point of this compound intervention.

Figure 1: Catecholamine biosynthetic pathway showing the rate-limiting blockade by this compound at Tyrosine Hydroxylase.[1]

Experimental Protocols: Validating Inhibition

To scientifically validate this compound's effect, researchers must employ robust assays.[1] The following protocols are designed for high reproducibility and data integrity.

In Vitro Tyrosine Hydroxylase Activity Assay (HPLC-ECD)

Objective: Quantify the reduction in L-DOPA production in the presence of this compound.

Principle: TH converts L-Tyrosine to L-DOPA.[1][4][5][6][7] We inhibit DOPA decarboxylase (using NSD-1015) to prevent L-DOPA conversion to dopamine, allowing L-DOPA to accumulate for measurement via HPLC with Electrochemical Detection (ECD).[1]

Reagents:

-

Substrate: L-Tyrosine (100 µM)

-

Cofactor: Tetrahydrobiopterin (BH4) (500 µM)[1]

-

Enzyme Source: PC12 cell lysate or Rat Striatal Homogenate[1]

-

Inhibitor: this compound (0.1 nM – 100 µM titration)[1]

-

Decarboxylase Inhibitor: NSD-1015 (100 µM)[1]

Workflow:

Figure 2: Step-by-step workflow for the In Vitro Tyrosine Hydroxylase Inhibition Assay.

Data Analysis: Plot the concentration of this compound (log scale) vs. % Enzyme Activity (relative to vehicle control) to determine the IC50 .

In Vivo Depletion Verification

Objective: Confirm systemic catecholamine depletion in a model organism (e.g., murine).

-

Baseline: Collect 24-hour urine samples.[1]

-

Dosing: Administer this compound (e.g., 200 mg/kg i.p.).

-

Post-Dose: Collect urine at 24h and 48h intervals.

-

Analysis: Measure Urinary Metanephrines (Normetanephrine/Metanephrine) using LC-MS/MS.

-

Note: Urinary catecholamines are preferred over plasma due to the pulsatile nature of plasma secretion.[1]

-

Quantitative Data Summary

The following table summarizes expected physiological shifts upon effective this compound administration [3][4].[1]

| Biomarker | Pre-Treatment Level (Ref) | Post-Treatment Effect | Mechanism |

| Plasma Tyrosine | ~60-80 µM | No Change / Slight Increase | Substrate accumulation (minor due to other metabolic paths).[1] |

| L-DOPA | Low (Trace) | >90% Reduction | Direct product of inhibited enzyme.[1] |

| Dopamine | Variable (CNS/Periphery) | Significant Decrease | Downstream depletion.[1] |

| Urinary VMA | Variable | Decrease | Reduced turnover of Norepinephrine.[1] |

| Blood Pressure | Hypertensive (in Pheo) | Normalization | Reduced sympathetic tone.[1] |

Clinical & Translational Insights

Pheochromocytoma Management

In clinical settings (marketed as Demser), this compound is used pre-operatively for Pheochromocytoma.[1]

-

Why? Alpha-blockers (phenoxybenzamine) block receptors but do not stop synthesis.[1] Massive catecholamine release during tumor manipulation can still overwhelm the blockade.[1]

-

The this compound Advantage: By emptying the "storage pools" of catecholamines inside the chromaffin granules, it prevents hypertensive crises during surgery [5].[1]

Research Applications: Addiction & Dyskinesia

Researchers utilize this compound to test the "Dopamine Hypothesis" in various pathologies.[1]

-

Addiction: Depletion of dopamine attenuates the reinforcing effects of psychostimulants (cocaine, amphetamines) [6].[1]

-

Dyskinesia: Used to investigate the role of supersensitive dopamine receptors in tardive dyskinesia.[1]

Critical Handling Note: Crystalluria

This compound has low water solubility.[1] In clinical or high-dose animal studies, it can precipitate in the urine, causing crystalluria.[1] Ensure adequate hydration (diuresis) during protocols to prevent renal damage [1].[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3125, alpha-Methyl-p-tyrosine. Retrieved from [Link]

-

Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965).[1] Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[1][4][8][9] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][1]

-

Brogden, R. N., et al. (1981).[1] alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs. Retrieved from [Link]

-

Engelman, K., et al. (1968).[1] Biochemical and pharmacologic effects of alpha-methyltyrosine in man. Journal of Clinical Investigation. Retrieved from [Link]

-

Perry, R. R., et al. (1990).[1] Surgical management of pheochromocytoma with the use of metyrosine. Annals of Surgery. Retrieved from [Link]

-

Sofuoglu, M., et al. (2005).[1][10] Effects of catecholamine depletion by alpha-methyl-para-tyrosine on cocaine-induced craving and euphoria. Neuropsychopharmacology. Retrieved from [Link]

Sources

- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 2. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 4. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 5. iris.univr.it [iris.univr.it]

- 6. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. Catecholamine - Wikipedia [en.wikipedia.org]

- 10. Metyrosine: Package Insert / Prescribing Information [drugs.com]

Investigating the Downstream Effects of Racemetirosine: A Technical Guide for Researchers

Introduction: Beyond Competitive Inhibition

Racemetirosine, a racemic mixture of α-methyl-p-tyrosine, represents a fascinating case study in leveraging fundamental biochemical pathways for therapeutic intervention. While its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, the downstream consequences of this single molecular event are multifaceted and context-dependent. This guide provides an in-depth exploration of these downstream effects, offering both mechanistic insights and practical, field-proven experimental protocols for their investigation. We will delve into two primary therapeutic contexts where this compound has been investigated: the management of catecholamine excess in pheochromocytoma and its novel application in oncology as part of a combination therapy. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's biological impact and the methodologies to effectively study it.

Part 1: The Core Mechanism and Its Immediate Biochemical Ramifications

This compound's therapeutic journey begins with its interaction with tyrosine hydroxylase. As a structural analog of tyrosine, it competitively binds to the active site of the enzyme, preventing the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] This is the foundational event from which all other downstream effects emanate. It is crucial to recognize that this compound is a racemic mixture; the inhibitory activity primarily resides in the S-isomer, known as Metyrosine.[2] The R-isomer is largely inactive. This stereospecificity is a critical consideration in both clinical application and experimental design. The immediate and most direct downstream effect of this inhibition is a significant reduction in the biosynthesis of all subsequent catecholamines: dopamine, norepinephrine, and epinephrine.[1]

Caption: Proposed Anti-Cancer Mechanism of this compound (SM-88).

Selective Uptake and Disruption of Protein Synthesis

A key aspect of this compound's anti-cancer activity is its selective uptake by tumor cells. Many cancer cells upregulate the L-type amino acid transporter 1 (LAT1) to meet their increased metabolic demands for amino acids. [3]this compound is transported into cancer cells via LAT1. [3]Once inside, it acts as a dysfunctional tyrosine analog, disrupting protein synthesis. [3]A critical target is the MUC1 oncoprotein, which is overexpressed in many cancers and plays a role in protecting cancer cells from oxidative stress and immune recognition. [3]By inhibiting MUC1 synthesis, this compound compromises these protective mechanisms. [3]

Induction of Oxidative Stress and Apoptosis

The disruption of MUC1 and other cellular proteins leads to a critical downstream event: a significant increase in intracellular reactive oxygen species (ROS). [3][4]MUC1 normally helps cancer cells manage the high levels of ROS generated by their altered metabolism. [3]Its depletion, therefore, leads to overwhelming oxidative stress, which in turn triggers apoptotic cell death pathways. [3]This increase in ROS and subsequent apoptosis is a central tenet of this compound's anti-neoplastic effect.

Immunomodulatory Effects on the Tumor Microenvironment

Emerging evidence suggests that this compound may also exert immunomodulatory effects within the tumor microenvironment. [5]The loss of the protective MUC1 protein can make cancer cells more visible and vulnerable to the immune system. [3]Preclinical studies have explored the potential for SM-88 to alter the composition of immune cells within the tumor, such as the ratio of pro-inflammatory (M1) to anti-inflammatory (M2) macrophages and the presence of regulatory T cells (Tregs). [5]This suggests a dual mechanism of direct cytotoxicity and immune-mediated anti-tumor activity.

Experimental Protocol: Assessing Apoptosis via Caspase-3/7 Activity

To validate the pro-apoptotic effects of this compound, a quantitative assay for key executioner caspases is essential. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method suitable for high-throughput screening.

Objective: To measure the activity of caspase-3 and -7 in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PANC-1).

-

White-walled, clear-bottom 96-well plates suitable for luminescence assays.

-

This compound (SM-88) and any combination agents (e.g., MPS).

-

Caspase-Glo® 3/7 Assay kit (Promega). [6]* Luminometer.

Procedure:

-

Cell Seeding:

-

Seed cells in the 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a dose range of this compound (alone or in combination) for a specified time period (e.g., 24, 48, 72 hours). Include vehicle-treated and positive control (e.g., staurosporine) wells.

-

-

Assay Protocol (Add-Mix-Measure):

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [6] * Add 100 µL of the reagent to each well containing 100 µL of cell culture medium.

-

Mix the contents on a plate shaker at a low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells (media only) from all other readings.

-

Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.

-

Experimental Protocol: Measuring Intracellular ROS Production

This protocol provides a method to quantify the increase in oxidative stress, a key downstream effect of this compound in cancer cells. 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Objective: To measure intracellular ROS levels in cancer cells following this compound treatment.

Materials:

-

Cancer cell line of interest.

-

Black, clear-bottom 96-well plates.

-

This compound (SM-88).

-

DCFDA or similar ROS-sensitive probe.

-

Positive control (e.g., H₂O₂).

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in the 96-well plates and allow them to adhere.

-

Treat the cells with this compound for the desired time.

-

-

Probe Loading:

-

Remove the treatment media and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with DCFDA solution (e.g., 10 µM in PBS) for 30-60 minutes at 37°C, protected from light.

-

-

Measurement:

-

Remove the DCFDA solution and wash the cells again with PBS.

-

Add PBS or a clear imaging buffer to the wells.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~535 nm emission for dichlorofluorescein).

-

-

Data Analysis:

-

Normalize the fluorescence intensity of treated cells to that of vehicle-treated controls.

-

Express the results as a fold-change in ROS production.

-

Conclusion: A Tale of Two Pathways

This compound serves as a powerful example of how a single molecular intervention can yield profoundly different downstream effects depending on the biological context. In the setting of pheochromocytoma, its inhibition of tyrosine hydroxylase leads to a desired systemic depletion of catecholamines, resulting in hemodynamic stabilization and correction of metabolic and endocrine imbalances. In oncology, this same molecule, when selectively delivered to cancer cells, triggers a cascade of events including protein synthesis disruption, oxidative stress, and apoptosis, potentially augmented by immunomodulatory effects. A thorough understanding of these divergent downstream pathways is essential for the continued development and optimization of this compound-based therapies. The experimental frameworks provided in this guide offer a robust starting point for researchers seeking to further unravel the complex and compelling biology of this unique therapeutic agent.

References

-

Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89. [Link]

-

Ventura, C., & Fleet, J. C. (2022). Clinical development of metabolic inhibitors for oncology. The Journal of clinical investigation, 132(1), e149170. [Link]

-

Kim, H. J., Lee, J. M., Lee, J. H., Kim, M. K., Choi, B. J., Kim, Y. J., & Kim, J. H. (2022). Metyrosine-associated endocrinological changes in pheochromocytoma and paraganglioma in the perioperative period. Endocrine oncology, 1(3), 133–141. [Link]

-

Luchini, C., Paolino, G., & Scarpa, A. (2018). A first-in-human study of the novel metabolism-based anti-cancer agent SM-88 in subjects with advanced metastatic cancer. Investigational new drugs, 36(5), 847–855. [Link]

-

Wikipedia contributors. (2023, December 29). α-Methyl-p-tyrosine. In Wikipedia, The Free Encyclopedia. [Link]

-

O'Malley, B. W., & Bardin, C. W. (1979). Prolactin-regulated tyrosine hydroxylase activity and messenger ribonucleic acid expression in mediobasal hypothalamic cultures: the differential role of specific protein kinases. Endocrinology, 146(1), 113-121. [Link]

-

Smyth, M. J., Ngiow, S. F., & Teng, M. W. (2014). Immunomodulation of the Tumor Microenvironment: Turn Foe Into Friend. Frontiers in immunology, 5, 621. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: racemetyrosine. [Link]

-

Jankovic, J. (2009). Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia. Movement disorders : official journal of the Movement Disorder Society, 24(12), 1845–1846. [Link]

-

Funder, J. W. (2023, May 1). Physiology, Thyroid Stimulating Hormone. In StatPearls. StatPearls Publishing. [Link]

-

American Association for Cancer Research. (2020). Abstract 5998: In vitro and in vivo anticancer effects of D/L-alpha-metyrosine (SM-88), a novel metabolism-based therapy. Cancer Research, 80(16_Supplement), 5998. [Link]

Sources

- 1. onclive.com [onclive.com]

- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

Racemetirosine's impact on neurochemical pathways

Executive Summary

Racemetirosine (INN), chemically known as (±)-

This guide dissects both pathways, providing researchers with validated protocols for catecholamine depletion and mechanistic insights into its emerging antineoplastic utility.[1]

Neurochemical Mechanism: Tyrosine Hydroxylase Inhibition

The primary neurochemical impact of this compound is the blockade of catecholamine biosynthesis at the rate-limiting step.[1]

Molecular Kinetics

-

Action: Competitive antagonism at the tyrosine binding site.[1][3]

-

Stereospecificity: The (S)-isomer (Metirosine) is the active inhibitor of TH.[1] The racemate is approximately 50% as potent as the pure S-isomer by weight but is often used in preclinical research due to cost-effectiveness.[1]

-

Ki Value: Approximately

(varies by substrate concentration).[1]

The Depletion Cascade

Inhibition of TH prevents the hydroxylation of L-Tyrosine to L-DOPA.[1] Because L-DOPA decarboxylation to Dopamine is rapid, the blockade of the initial step leads to a precipitous drop in all downstream catecholamines.[1]

Impact Hierarchy:

-

Dopamine (DA): Rapidly depleted in the striatum and substantia nigra.[1]

-

Norepinephrine (NE): Depleted in sympathetic nerve terminals and locus coeruleus.[1]

-

Epinephrine (Epi): Reduced in the adrenal medulla.[1]

Visualization: The Catecholamine Blockade

Figure 1: Pharmacodynamic blockade of catecholamine synthesis.[1][2][4] this compound competes with L-Tyrosine at the TH active site, halting the cascade before L-DOPA formation.[1]

Emerging Oncological Mechanism: Metabolic Disruption (SM-88)

Beyond TH inhibition, this compound (specifically the racemic mixture) acts as a dysfunctional amino acid in cancer cells.[1] This mechanism is distinct and relies on the altered metabolism of oncogenic cells.[1]

The Warburg Effect & LAT1 Uptake

Cancer cells upregulate L-type Amino Acid Transporter 1 (LAT1/CD98) to fuel rapid protein synthesis.[1] this compound mimics tyrosine and is aggressively transported into the cell.[1]

MUC1 Disruption and ROS Generation

Once intracellular, this compound is incorporated into proteins in place of tyrosine.[1][3]

-

Target: Mucin-1 (MUC1), a transmembrane protein that protects cancer cells from oxidative stress.[1][3]

-

Effect: Incorporation of this compound generates a dysfunctional MUC1.[1]

-

Outcome: Loss of oxidative defense

Accumulation of Reactive Oxygen Species (ROS)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Experimental Protocols

Protocol A: In Vivo Catecholamine Depletion (Rodent Model)

Objective: To deplete striatal dopamine for behavioral studies (e.g., assessing L-DOPA response).[1]

Reagents:

-

This compound methyl ester hydrochloride (soluble form).[1]

-

Vehicle: 0.9% Saline (adjust pH to 5.5–6.0 if necessary).[1]

Workflow:

-

Baseline Measurement: Acclimatize animals (C57BL/6 mice or Sprague-Dawley rats).

-

Preparation: Dissolve this compound to a concentration allowing an injection volume of 10 mL/kg.

-

Administration (The "Self-Validating" Dosing Regimen):

-

Validation: Sacrifice a subset of animals at T+6h. Homogenize striatal tissue in 0.1M perchloric acid and analyze via HPLC-ECD.

-

Success Criteria: Dopamine levels <20% of control.[1]

-

Protocol B: Clinical Management (Pheochromocytoma)

Objective: Pre-operative stabilization to prevent hypertensive crisis.[1][5]

| Parameter | Standard Protocol |

| Initial Dose | 250 mg orally, 4 times daily.[1] |

| Titration | Increase by 250–500 mg daily based on blood pressure response.[1] |

| Max Dose | 4.0 g/day .[1] |

| Monitoring | Urinary catecholamines (metanephrines) should decrease by >50%.[1] |

| Warning | Maintain high fluid intake to prevent crystalluria (this compound precipitates in urine).[1] |

Visualization: Experimental Workflow

Figure 2: Dual-injection protocol for sustained catecholamine depletion in rodent models.

Safety & Toxicology

-

Crystalluria: this compound has low water solubility.[1] In clinical settings, crystalluria is a primary risk.[1] Mitigation: Ensure urine volume >2000 mL/day.[1]

-

Sedation: Direct consequence of NE/DA depletion.[1] In animal models, this confounds locomotor, requiring control groups treated with vehicle.[1]

-

Extrapyramidal Symptoms: Parkinsonian-like tremors due to striatal DA depletion.[1] Reversible upon drug discontinuation.[1]

References

-

Engelman, K., et al. (1968).[1] "Biochemical and pharmacologic effects of alpha-methyltyrosine in man." Journal of Clinical Investigation. [1]

-

Spector, S., et al. (1965).[1] "Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[1][5] Journal of Pharmacology and Experimental Therapeutics.

-

Tyme Technologies. (2019).[1] "SM-88 (Racemetyrosine) Mechanism of Action in Cancer." Investigational New Drug Application. [1]

-

Widerlöv, E. (1979).[1] "Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (AMPT) in the rat." Journal of Pharmacy and Pharmacology.

-

Steinsapir, J., et al. (2021).[1] "The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma." Journal of the Endocrine Society.[1]

Sources

- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Depletion of catecholamines with alpha-methyl-p-tyrosine suppresses splenic NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

A Technical Guide to Investigating Racemetirosine for Autism Spectrum Disorder Research

For: Researchers, scientists, and drug development professionals.

Abstract

Autism Spectrum Disorder (ASD) presents a complex neurodevelopmental landscape with a pressing need for novel therapeutic strategies. A compelling body of evidence points towards the dysregulation of catecholaminergic systems—specifically dopamine and norepinephrine—as a significant contributor to the pathophysiology of ASD. This guide provides a comprehensive technical framework for investigating racemetirosine (α-Methyl-DL-tyrosine), a potent inhibitor of tyrosine hydroxylase, as a tool to modulate catecholamine synthesis and explore its potential impact on ASD-related phenotypes. We will delve into the core mechanism of this compound, provide detailed preclinical research protocols, and outline the scientific rationale that underpins this avenue of investigation. This document is intended to serve as a practical and scientifically rigorous resource for researchers aiming to explore the catecholamine hypothesis of ASD.

Introduction: The Catecholamine Hypothesis of Autism

The core behavioral characteristics of Autism Spectrum Disorder (ASD), including impairments in social interaction, communication deficits, and the presence of restricted, repetitive behaviors, are thought to arise from atypical neural circuitry.[1] Numerous studies suggest a link between ASD and the dopaminergic and noradrenergic systems.[2][3] Alterations in the mesocorticolimbic dopaminergic pathway have been hypothesized to contribute to social deficits, while dysfunction in the nigrostriatal circuit may underlie stereotyped behaviors.[1] Furthermore, abnormalities in norepinephrine levels have also been reported in individuals with ASD.[4]

This "catecholamine hypothesis" provides a strong rationale for exploring pharmacological agents that can precisely modulate these neurotransmitter systems. This compound, by inhibiting the rate-limiting enzyme in catecholamine biosynthesis, offers a powerful tool to systematically investigate the consequences of reduced dopamine and norepinephrine levels on ASD-like behaviors in preclinical models.

Mechanism of Action: this compound as a Tyrosine Hydroxylase Inhibitor

This compound, also known by its research designation α-Methyl-p-tyrosine (AMPT), is a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[5][6] TH is the critical, rate-limiting enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[7] This hydroxylation is the first step in the biosynthesis of all catecholamines: dopamine, norepinephrine, and epinephrine. By competing with the natural substrate, tyrosine, this compound effectively reduces the overall rate of catecholamine synthesis, leading to a depletion of these neurotransmitters in the central and peripheral nervous systems. This targeted inhibition allows researchers to probe the functional role of catecholaminergic signaling in various physiological and pathological processes.

Signaling Pathway Diagram

Caption: Catecholamine synthesis pathway and the inhibitory action of this compound.

Preclinical Research Workflow

A systematic preclinical investigation of this compound in the context of ASD should follow a logical progression from in vitro characterization to in vivo behavioral and neurochemical analyses. The following workflow provides a robust framework for such a study.

Experimental Workflow Diagram

Caption: A structured workflow for preclinical evaluation of this compound in ASD models.

Quantitative Data Summary

| Parameter | Species | Value/Effect | Source(s) |

| Mechanism of Action | - | Competitive inhibitor of tyrosine hydroxylase | [5] |

| In Vivo Effect | Human | 35-80% reduction in catecholamine biosynthesis at 1-4 g/day | |

| In Vivo Effect | Rat | 100 mg/kg (i.p.) causes a rapid and sustained suppression of self-stimulation behavior | |

| In Vivo Effect | Rat | Local infusion (100 µM) reduces dopamine output by 70% in the nucleus accumbens | |

| Plasma Half-life | Human | 3.4 - 3.7 hours | |

| Oral Bioavailability | Human | Well-absorbed after oral ingestion |

Detailed Experimental Protocols

The following protocols are designed to provide a starting point for researchers. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animal Model Selection and Drug Administration

Causality: The choice of animal model is critical for the translational relevance of the study. Genetic models like Shank3 or Cntnap2 knockouts offer high construct validity, while inbred strains like BTBR T+tf/J are well-characterized for their robust autism-like behavioral phenotype.

-

Model Selection: Choose a relevant mouse model of ASD (e.g., BTBR T+tf/J, Shank3 KO, or Cntnap2 KO mice) and an appropriate wild-type control strain (e.g., C57BL/6J).

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Preparation: Prepare this compound (α-Methyl-p-tyrosine) for intraperitoneal (i.p.) injection by dissolving it in a sterile saline solution. The pH may need to be adjusted to ensure solubility and minimize irritation.

-

Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose that induces a significant reduction in brain catecholamine levels without causing excessive sedation or other adverse effects that could confound behavioral testing. Based on literature, doses ranging from 50-250 mg/kg can be explored.

-

Administration Schedule: Administer the selected dose of this compound or vehicle (saline) via i.p. injection at a consistent time each day for a predetermined period (e.g., 7-14 days) before and during behavioral testing.

Behavioral Assay Battery for ASD-like Phenotypes

Causality: A battery of tests is essential to comprehensively assess the core domains of ASD-like behavior. Using multiple assays for each domain, such as social interaction and repetitive behaviors, increases the robustness and reliability of the findings.

-

Three-Chambered Social Approach Test:

-

Habituate the subject mouse to the three-chambered apparatus.

-

Introduce a novel "stranger" mouse in one side chamber (in a wire cage) and a novel object in the other.

-

Record the time the subject mouse spends in each chamber and the time spent sniffing the stranger mouse versus the novel object.

-

A preference for the stranger mouse over the object is indicative of normal social approach behavior.

-

-

Repetitive Self-Grooming:

-

Place the mouse in a clean, empty cage.

-

After a 10-minute habituation period, videotape the mouse for 10 minutes.

-

An observer, blind to the experimental conditions, should score the cumulative time spent in self-grooming behavior. An increase in grooming duration is considered a repetitive behavior.

-

-

Marble Burying Test:

-

Fill a standard mouse cage with 5 cm of clean bedding.

-

Evenly space 20 glass marbles on the surface of the bedding.

-

Place a single mouse in the cage for 30 minutes.

-

After the session, count the number of marbles that are at least two-thirds buried in the bedding. An increase in the number of buried marbles is interpreted as a form of repetitive, compulsive-like behavior.[6]

-

Neurochemical Analysis: HPLC-ECD for Catecholamines

Causality: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and reliable method for quantifying monoamine neurotransmitters and their metabolites in brain tissue. This allows for the direct correlation of behavioral changes with the underlying neurochemical state.

-

Brain Tissue Collection and Preparation:

-

Immediately following the final behavioral test, euthanize the mice via an approved method (e.g., cervical dislocation followed by decapitation).

-

Rapidly dissect the brain on an ice-cold surface. Isolate specific brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus).

-

Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

-

On the day of analysis, weigh the frozen tissue and homogenize it in an ice-cold solution, such as 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine - DHBA).[2]

-

-

Sample Processing:

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet proteins.

-

Collect the supernatant, which contains the neurotransmitters.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC-ECD Analysis:

-

Inject a fixed volume (e.g., 20 µL) of the filtered supernatant into the HPLC-ECD system.

-

Use a C18 reverse-phase column for separation.

-

The mobile phase should be an aqueous buffer (e.g., sodium phosphate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier like methanol, adjusted to an acidic pH.[2]

-

Set the electrochemical detector to an appropriate oxidative potential (e.g., +600 to +800 mV) to detect dopamine and norepinephrine.[2]

-

Quantify the concentration of each catecholamine by comparing the peak area to that of a standard curve generated from known concentrations of the analytes.

-

Conclusion and Future Directions

This guide outlines a comprehensive and technically sound approach to investigating the potential of this compound in the context of ASD research. By systematically depleting catecholamines, researchers can gain invaluable insights into the role of dopaminergic and noradrenergic signaling in the core behavioral phenotypes of autism. The self-validating nature of this research plan—linking a specific pharmacological intervention to quantifiable neurochemical changes and subsequent behavioral outcomes—ensures a high degree of scientific integrity.

Future research should aim to explore the effects of this compound in a wider range of genetic and environmental models of ASD. Furthermore, investigating the differential effects of restoring dopamine or norepinephrine signaling in this compound-treated animals could help to dissect the specific contributions of each neurotransmitter system to ASD-related behaviors. Ultimately, a deeper understanding of the catecholaminergic underpinnings of autism may pave the way for the development of novel and more targeted therapeutic interventions.

References

-

Crawley, J. N. (2012). Behavioural phenotyping assays for mouse models of autism. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 36(1), 1-10. [Link]

-

Deng, Y., et al. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Journal of Visualized Experiments, (133), 57023. [Link]

-

Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. Molecules, 23(10), 2697. [Link]

-

Moretti, P., & Zoghbi, H. Y. (2006). Monogenic Mouse Models of Autism Spectrum Disorders: Common Mechanisms and Missing Links. Neuroscience, 138(1), 1-13. [Link]

-